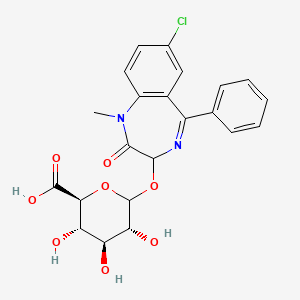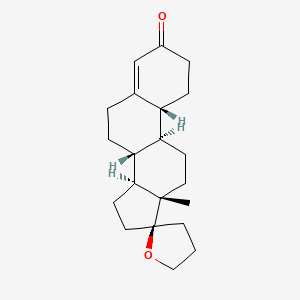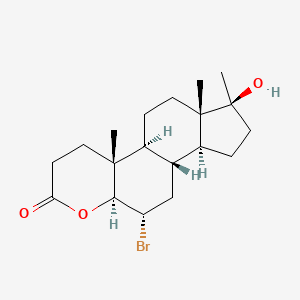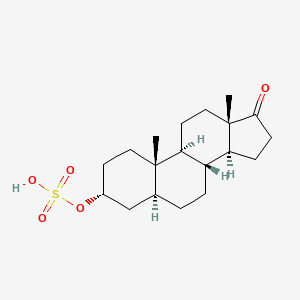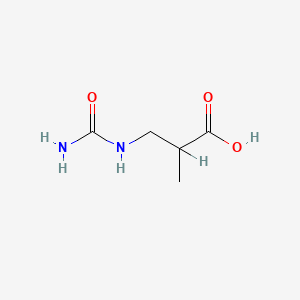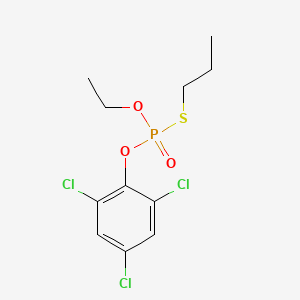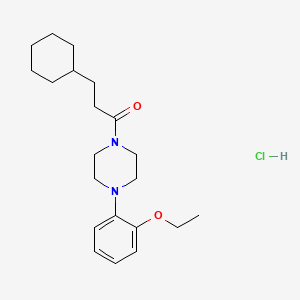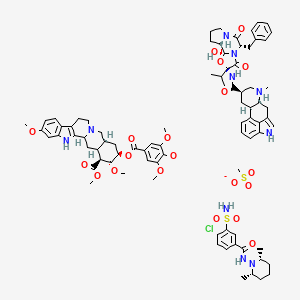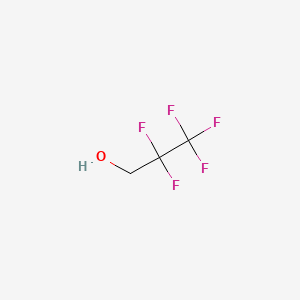
2,2,3,3,3-五氟-1-丙醇
描述
2,2,3,3,3-Pentafluoro-1-propanol (PFP) is an organic compound that has a wide range of applications in the pharmaceutical and chemical industries. It is a colorless, volatile liquid with a distinctive odor and is a member of the class of compounds known as fluorinated alcohols. PFP has been used as a solvent in organic synthesis, as a reagent in organic synthesis, and as a surfactant in a variety of industrial applications. It is also used as an intermediate in the production of pharmaceuticals, such as antifungal agents, and as an additive in gasoline.
科学研究应用
分析化学中的衍生化试剂
2,2,3,3,3-五氟-1-丙醇在气相色谱-质谱 (GC-MS) 分析中用作衍生化试剂。研究人员用它来提高特定化合物的检测能力。值得注意的是,它已在以下方面得到应用:
- 未标记和 15N2 标记氨基酸的检测:PFPOH 用于衍生化人血浆和鼠血浆中的氨基酸(如 L-色氨酸、L-犬尿氨酸、5-羟色胺和喹啉酸)。这允许通过 GC-MS 进行准确的定量和鉴定 .
- 可卡因及其代谢物的同时分析:研究人员利用 PFPOH 通过 GC-MS 对生物样本(血液、尿液和肌肉)中的可卡因、可卡因乙酯及其潜在的代谢产物和热解产物进行同时分析 .
三氟甲基化反应
PFPOH 在三氟甲基化反应中起着至关重要的作用。 通过将醛转化为 α-三氟甲基-α,β-不饱和酰胺,它可以合成具有三氟甲基取代基的复杂有机分子 .
替代清洁剂
作用机制
安全和危害
2,2,3,3,3-Pentafluoro-1-propanol is harmful if inhaled . It is a flammable liquid and vapor . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, removing the victim to fresh air and keeping at rest in a position comfortable for breathing if inhaled, washing with plenty of soap and water if on skin, and wearing protective gloves/protective clothing/eye protection/face protection .
生化分析
Biochemical Properties
2,2,3,3,3-Pentafluoro-1-propanol plays a significant role in biochemical reactions, particularly as a derivatization reagent. It has been used in the detection of unlabeled and 15N2-labeled L-tryptophan, L-kynurenine, serotonin, and quinolinic acid in human and rat plasma by GC-MS . Additionally, it is involved in the simultaneous analysis of cocaine, cocaethylene, and their possible metabolic and pyrolytic products in blood, urine, and muscle . The compound interacts with various enzymes and proteins, facilitating the conversion of aldehydes to α-trifluoromethyl-α,β-unsaturated amides and generating fluorinated α-keto ethers with alkenes .
Cellular Effects
2,2,3,3,3-Pentafluoro-1-propanol influences various cellular processes and functions. It has been observed to cause irritation to the eyes, skin, and respiratory tract . Ingestion or inhalation of the compound may lead to central nervous system effects, including headache, dizziness, tiredness, nausea, and vomiting . These effects suggest that 2,2,3,3,3-Pentafluoro-1-propanol can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2,2,3,3,3-Pentafluoro-1-propanol involves its interaction with biomolecules and enzymes. It acts as a derivatization reagent, facilitating the detection and analysis of various compounds in biological samples . The compound’s unique structure allows it to form stable complexes with target molecules, enhancing their detection and quantification. Additionally, 2,2,3,3,3-Pentafluoro-1-propanol may inhibit or activate specific enzymes, leading to changes in gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,3,3,3-Pentafluoro-1-propanol may change over time. The compound is relatively stable under standard storage conditions, with a boiling point of 80°C and a density of 1.505 g/mL at 25°C . Prolonged exposure to heat or strong oxidizing agents may lead to its degradation . Long-term studies on cellular function have shown that 2,2,3,3,3-Pentafluoro-1-propanol can cause persistent irritation and central nervous system effects .
Dosage Effects in Animal Models
The effects of 2,2,3,3,3-Pentafluoro-1-propanol vary with different dosages in animal models. At low doses, the compound may cause mild irritation, while higher doses can lead to more severe toxic effects, including central nervous system depression and respiratory distress . Threshold effects have been observed, with significant adverse effects occurring at higher concentrations. It is essential to carefully control the dosage to avoid toxic or adverse effects in experimental settings.
Metabolic Pathways
2,2,3,3,3-Pentafluoro-1-propanol is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It has been used as a derivatization reagent in the detection of amino acids and neurotransmitters in biological samples . The compound’s interactions with metabolic enzymes can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2,2,3,3,3-Pentafluoro-1-propanol is transported and distributed through various mechanisms. It may interact with transporters and binding proteins, affecting its localization and accumulation . The compound’s solubility in water (21.9 g/L at 25°C) facilitates its distribution in aqueous environments . Understanding the transport and distribution of 2,2,3,3,3-Pentafluoro-1-propanol is crucial for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of 2,2,3,3,3-Pentafluoro-1-propanol can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can affect its interactions with biomolecules and enzymes, impacting its overall biochemical activity.
属性
IUPAC Name |
2,2,3,3,3-pentafluoropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F5O/c4-2(5,1-9)3(6,7)8/h9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQZJKGXDGNDFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059966 | |
| Record name | 2:1 Fluorotelomer alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | 2,2,3,3,3-Pentafluoro-1-propanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10567 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
422-05-9, 70983-62-9 | |
| Record name | 2,2,3,3,3-Pentafluoropropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3,3-Pentafluoro-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alcohols, C3-11, beta-omega-perfluoro-omega-hydro | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070983629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 422-05-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 2,2,3,3,3-pentafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2:1 Fluorotelomer alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,3-pentafluoropropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,3,3,3-PENTAFLUOROPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPJ1S961SN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



